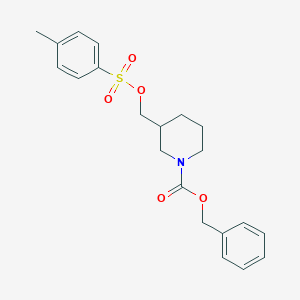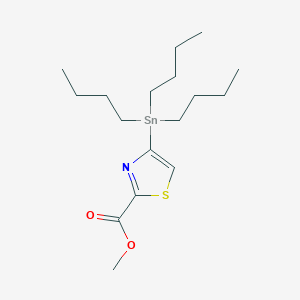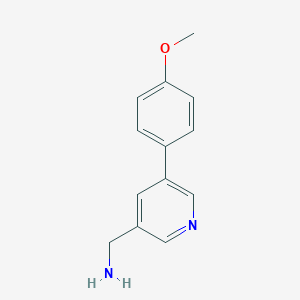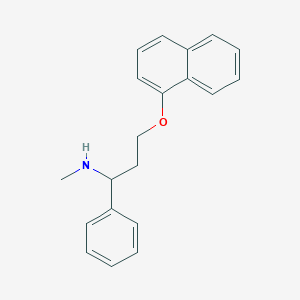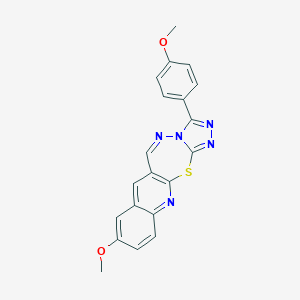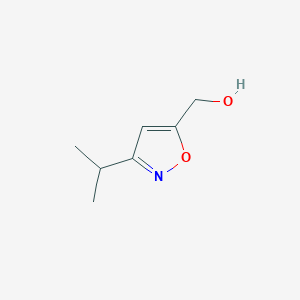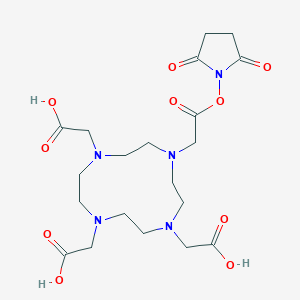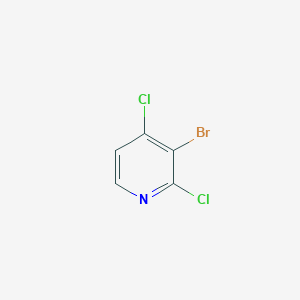![molecular formula C10H18O3 B186674 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol CAS No. 135761-76-1](/img/structure/B186674.png)
2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol
概述
描述
“2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol” is a chemical compound with the CAS Number: 135761-76-1 . It has a molecular weight of 186.25 . The compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane, an iodoalkene obtained from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination, was aminocarbonylated in the presence of a palladium-phosphine precatalyst .Molecular Structure Analysis
The molecular structure of “2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol” contains a total of 32 bonds; 14 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 2 ethers (aliphatic) .Physical And Chemical Properties Analysis
“2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol” is a clear colorless viscous liquid . It has a molecular weight of 186.25 .科学研究应用
-
Synthesis of Pharmaceutical Compounds
- Field: Pharmaceutical Chemistry
- Application: “2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol” can be used to synthesize pharmaceutical compounds such as diuretics .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these syntheses, including any quantitative data or statistical analyses, were not provided in the source .
-
Conversion into 5-Alkoxytryptamine Derivatives
- Field: Organic Chemistry
- Application: Via a novel aromatization process, this bicyclic frame can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these conversions, including any quantitative data or statistical analyses, were not provided in the source .
-
Microwave-Assisted Reductive Amination
- Field: Organic Synthesis
- Application: This compound has been used in a study of microwave-assisted reductive amination .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these studies, including any quantitative data or statistical analyses, were not provided in the source .
安全和危害
The compound is associated with certain hazards. It has been classified with the signal word “Warning” and hazard statements H315, H319, H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
属性
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h9,11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUGEISFHODXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CCO)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473076 | |
| Record name | 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol | |
CAS RN |
135761-76-1 | |
| Record name | 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

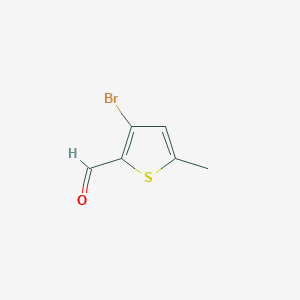
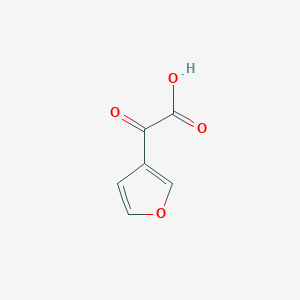
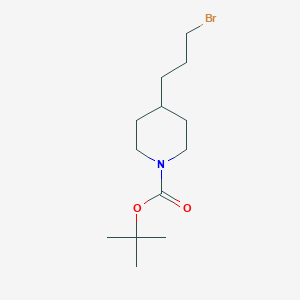
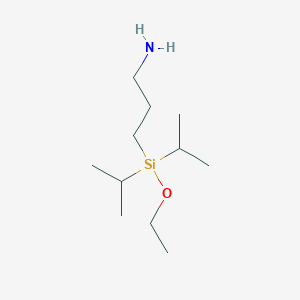
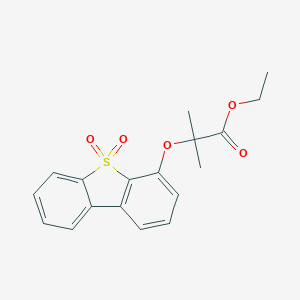
![6-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B186604.png)
